molecular formula C12H12FIO B2463443 1-(3-Fluoro-5-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287287-52-7

1-(3-Fluoro-5-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2463443
CAS No.: 2287287-52-7
M. Wt: 318.13
InChI Key: XDQDDTOZUSTQEH-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-methoxyphenyl)-3-iodobicyclo[111]pentane is a compound belonging to the bicyclo[111]pentane family This class of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties The incorporation of fluorine and iodine atoms into the bicyclo[11

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-5-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.

    Formation of [1.1.1]Propellane: This intermediate is then converted to [1.1.1]propellane through a series of reactions involving methyllithium and pentane.

    Substitution Reactions: The [1.1.1]propellane is subjected to substitution reactions with appropriate reagents to introduce the fluoro, methoxy, and iodo substituents.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-5-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced with other substituents using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

    Radical Reactions: The bicyclo[1.1.1]pentane core can participate in radical reactions, such as atom-transfer radical addition.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The incorporation of fluorine and iodine atoms can alter the electronic properties of the compound, affecting its binding affinity and reactivity. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can enhance the compound’s stability and selectivity in biological systems .

Comparison with Similar Compounds

Uniqueness: 1-(3-Fluoro-5-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane stands out due to the combination of fluoro, methoxy, and iodo substituents, which impart distinct reactivity and potential for diverse applications in medicinal chemistry, materials science, and chemical biology.

Properties

IUPAC Name

1-(3-fluoro-5-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FIO/c1-15-10-3-8(2-9(13)4-10)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQDDTOZUSTQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C23CC(C2)(C3)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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